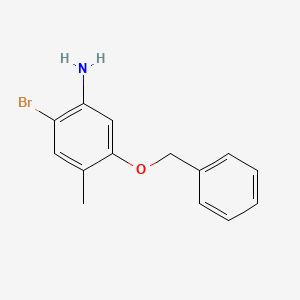

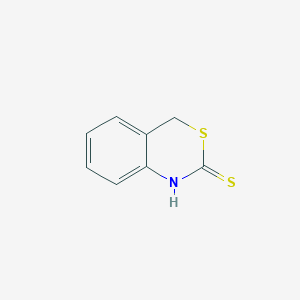

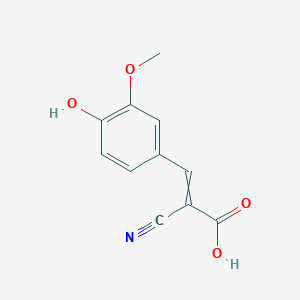

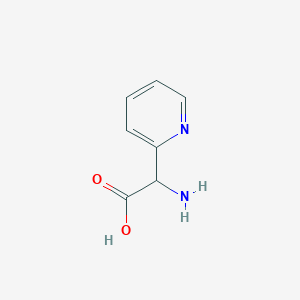

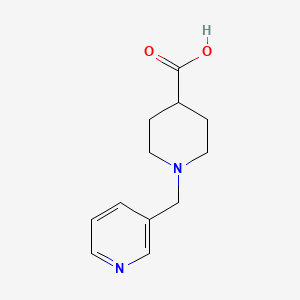

1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis and Pharmacology of Piperidine Derivatives

The synthesis of piperidine derivatives has been a subject of interest due to their potential therapeutic applications. For instance, a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids were prepared as antagonists for NMDA receptors, which are implicated in various neurological conditions. Compounds such as cis-4-(phosphonomethyl)piperidine-2-carboxylic acid demonstrated potent NMDA antagonist activity, suggesting their utility in treating neurodegenerative disorders and preventing neuronal damage during cerebral ischemia .

Molecular Structure Analysis of Piperidine Complexes

The structural analysis of piperidine complexes has been conducted using various techniques. For example, a diastereomeric complex of piperidine-3-carboxylic acid with tartaric acid was characterized by X-ray crystallography, revealing distinct components linked by hydrogen bonds. The piperidinium rings in these complexes adopt a chair conformation with the carboxyl group in an equatorial position . Similarly, the synthesis and structural characterization of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid were confirmed by spectroscopic methods and X-ray diffraction, with further insights provided by DFT calculations .

Chemical Reactions Involving Piperidine Derivatives

Piperidine derivatives undergo various chemical reactions, which have been explored in different studies. For instance, reactions of piperidine with formic acid demonstrated that formic acid can act as a formylating, methylating, and reducing agent, leading to the formation of various N-alkyl piperidines through mechanisms such as retro-vinylogous-bis-aza-Aldol reactions . Additionally, a simple method for synthesizing 3-(pyrrolidin-1-yl)piperidine was proposed, which is significant in medicinal chemistry due to its conformational rigidity .

Physical and Chemical Properties of Piperidine Derivatives

The physical and chemical properties of piperidine derivatives have been investigated through spectroscopic and computational studies. For example, the spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were examined using FT-IR, NMR, and UV techniques, along with quantum chemical methods to simulate properties such as Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential . Furthermore, macrocycles prepared from lithocholic acid, piperazine, and isomeric pyridine dicarboxylic acids showed selective affinities towards sodium and potassium, indicating their potential application in ion recognition .

科学的研究の応用

Piperidine derivatives are important in various scientific fields, particularly in pharmaceuticals . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Here are some general applications of piperidine derivatives:

-

Pharmaceutical Industry

- Summary of Application : Piperidine derivatives are used in the synthesis of various drugs .

- Methods of Application : One-pot sequential Suzuki–Miyaura coupling and hydrogenation are carried out under mild conditions .

- Results or Outcomes : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

-

Medicinal Chemistry

特性

IUPAC Name |

1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(16)11-3-6-14(7-4-11)9-10-2-1-5-13-8-10/h1-2,5,8,11H,3-4,6-7,9H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWPPUXVVVXIDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)CC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398240 |

Source

|

| Record name | 1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid | |

CAS RN |

887442-22-0 |

Source

|

| Record name | 1-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。